
Ethanol--oxotungsten (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol–oxotungsten (4/1) is a chemical compound that combines ethanol and oxotungsten in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxotungsten (4/1) typically involves the reaction of tungsten oxide with ethanol under controlled conditions. One common method is the sol-gel process, where tungsten oxide is dissolved in ethanol, followed by hydrolysis and condensation reactions to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of ethanol–oxotungsten (4/1).
Industrial Production Methods: In an industrial setting, the production of ethanol–oxotungsten (4/1) may involve large-scale sol-gel processes or other methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the production of the compound in larger quantities, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Ethanol–oxotungsten (4/1) can undergo various chemical reactions, including:
Oxidation: The ethanol component can be oxidized to form acetaldehyde or acetic acid.
Reduction: The tungsten component can be reduced to lower oxidation states.
Substitution: The hydroxyl group in ethanol can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
Ethanol–oxotungsten (4/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, coatings, and sensors.
Mechanism of Action
The mechanism of action of ethanol–oxotungsten (4/1) involves its interaction with various molecular targets and pathways:
Catalysis: The tungsten component acts as a catalyst, facilitating chemical reactions by lowering activation energy.
Antimicrobial Activity: The ethanol component disrupts microbial cell membranes, leading to cell death.
Drug Delivery: The compound can encapsulate drugs, allowing for controlled release and targeted delivery.
Comparison with Similar Compounds
Ethanol–oxotungsten (4/1) can be compared with other similar compounds, such as:
Ethanol–oxomolybdenum (4/1): Similar catalytic properties but different reactivity and stability.
Ethanol–oxovanadium (4/1): Different oxidation states and applications in redox reactions.
Ethanol–oxochromium (4/1): Known for its use in oxidation reactions but with different toxicity profiles.
Uniqueness: Ethanol–oxotungsten (4/1) is unique due to its specific combination of ethanol and tungsten, offering distinct catalytic and antimicrobial properties that are not found in other similar compounds.
Properties
CAS No. |
25578-33-0 |
|---|---|
Molecular Formula |
C8H24O5W |
Molecular Weight |
384.11 g/mol |
IUPAC Name |
ethanol;oxotungsten |
InChI |
InChI=1S/4C2H6O.O.W/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChI Key |
QOMJYSAOVLPLLG-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.O=[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


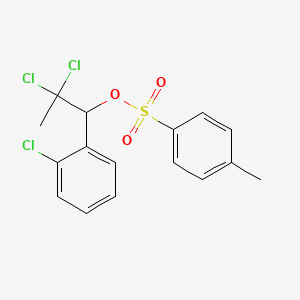
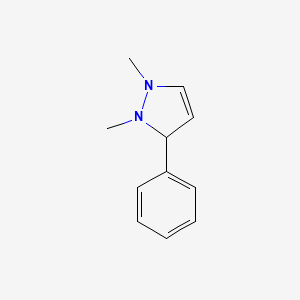
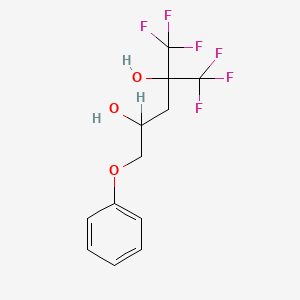

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
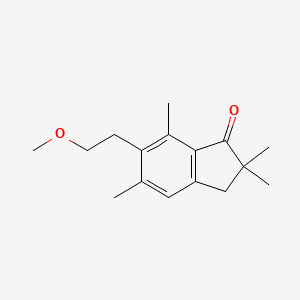
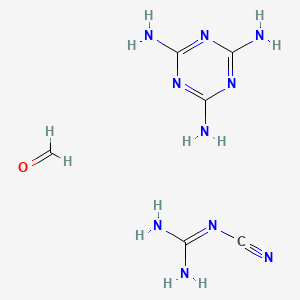
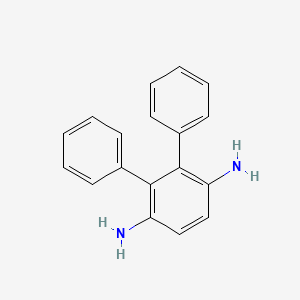
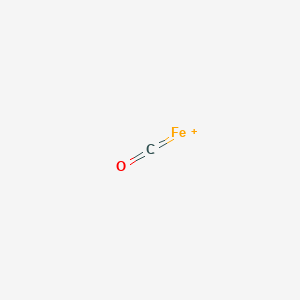
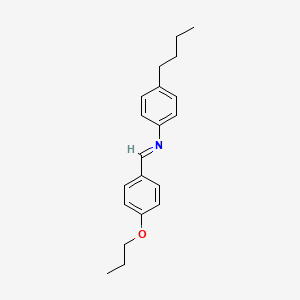
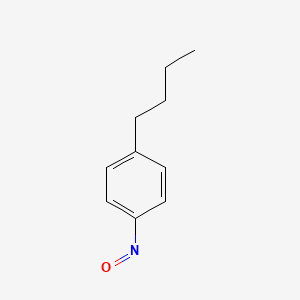
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
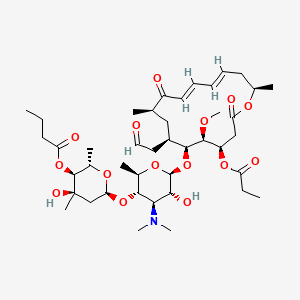
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
